![molecular formula C14H19N5O2S2 B4091889 N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B4091889.png)
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide
Overview
Description
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide is a compound that features a triazole ring, a cyclohexyl group, and a benzenesulfonamide moiety. The triazole ring is known for its diverse biological activities, making this compound of significant interest in pharmaceutical and chemical research.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety are known to possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , and anti-inflammatory properties. These activities suggest that Oprea1_538988 may interact with a variety of biological targets.
Mode of Action
The presence of the 1,2,4-triazole moiety suggests that it may interact with its targets through the formation of hydrogen bonds, given the hydrogen bond accepting capabilities of the triazole ring .
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it is plausible that Oprea1_538988 may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it is plausible that Oprea1_538988 may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aromatase, an enzyme involved in estrogen biosynthesis . The compound’s triazole ring allows it to form hydrogen bonds with the active site of aromatase, inhibiting its activity. This interaction is significant in the context of developing anticancer agents, particularly for hormone-dependent cancers .
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival . Additionally, it can induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of aromatase, inhibiting its enzymatic activity . This inhibition reduces the production of estrogen, a hormone that can promote the growth of certain types of cancer cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in the metabolism of drugs and other xenobiotics . The compound can affect metabolic flux and alter the levels of various metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic efficacy . The compound’s distribution can also be affected by factors such as tissue permeability and the presence of efflux transporters .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . The compound can be directed to these compartments by targeting signals or post-translational modifications that guide its transport within the cell . The subcellular localization of the compound can influence its function and effectiveness, as it needs to be in the right location to interact with its target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with a cyclohexyl derivative and benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-1,2,4-triazole-3-thiol derivatives: These compounds share the triazole ring and thiol group but differ in their substituents.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide moiety but different substituents on the aromatic ring.
Uniqueness
N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide is unique due to its combination of a triazole ring, cyclohexyl group, and benzenesulfonamide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S2/c15-19-10-16-17-14(19)22-13-9-5-4-8-12(13)18-23(20,21)11-6-2-1-3-7-11/h1-3,6-7,10,12-13,18H,4-5,8-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOGRQYRYKVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=NN=CN3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE](/img/structure/B4091806.png)
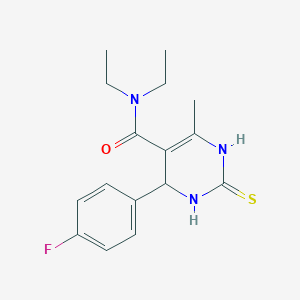
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4091832.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-methoxybenzamide](/img/structure/B4091838.png)
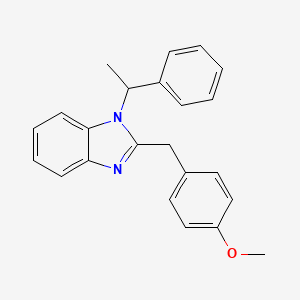

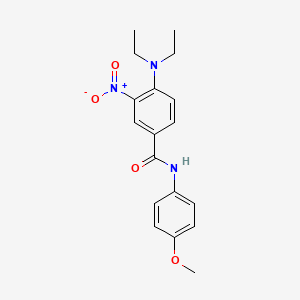
![N-(4-Fluoro-phenyl)-3,4-dimethoxy-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4091881.png)
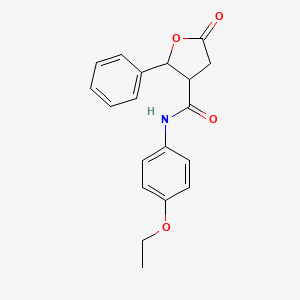
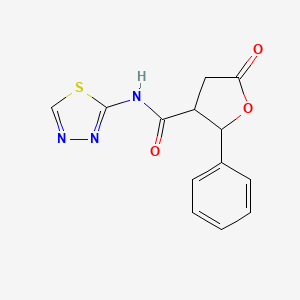
![2-(methoxymethyl)-1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B4091911.png)
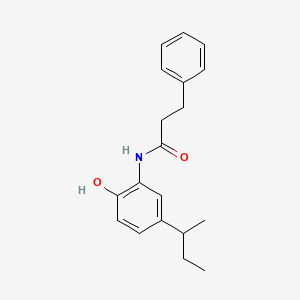
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4091920.png)
![ethyl 4-[({[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4091935.png)
